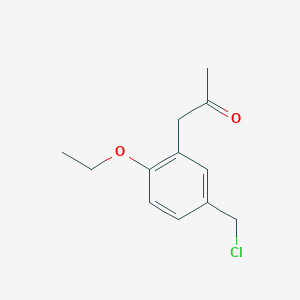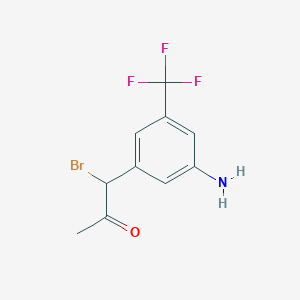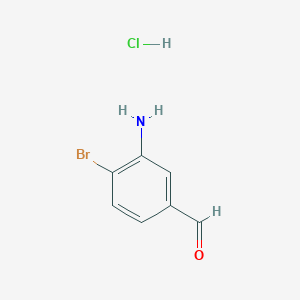
3-Amino-4-bromo-benzaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-bromo-benzaldehyde hydrochloride: is an organic compound with the molecular formula C7H6BrNO·HCl . It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-benzaldehyde hydrochloride typically involves the following steps:
Bromination: Starting with 3-nitrotoluene, bromination is carried out using bromine in the presence of a catalyst to yield 4-bromo-3-nitrotoluene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 3-amino-4-bromotoluene.
Oxidation: The methyl group is oxidized to an aldehyde group using an oxidizing agent like potassium permanganate or chromium trioxide, yielding 3-amino-4-bromo-benzaldehyde.
Formation of Hydrochloride Salt: Finally, the aldehyde is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to optimize the reaction conditions.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 3-Amino-4-bromo-benzoic acid.
Reduction: 3-Amino-4-bromo-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Reagent in Chemical Reactions: Employed in various chemical reactions to introduce amino and bromo functionalities into target molecules.
Biology:
Biochemical Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehyde and amino groups.
Medicine:
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds with biological activity.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Wirkmechanismus
The mechanism of action of 3-Amino-4-bromo-benzaldehyde hydrochloride involves its interaction with various molecular targets and pathways:
Aldehyde Group: The aldehyde group can form Schiff bases with primary amines, which are important intermediates in many biochemical reactions.
Amino Group: The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Bromine Atom:
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-chloro-benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
3-Amino-4-fluoro-benzaldehyde: Similar structure but with a fluorine atom instead of bromine.
3-Amino-4-iodo-benzaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in 3-Amino-4-bromo-benzaldehyde hydrochloride makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts.
Applications: The unique combination of amino, bromo, and aldehyde functionalities makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific research applications.
Eigenschaften
CAS-Nummer |
1263378-23-9 |
|---|---|
Molekularformel |
C7H7BrClNO |
Molekulargewicht |
236.49 g/mol |
IUPAC-Name |
3-amino-4-bromobenzaldehyde;hydrochloride |
InChI |
InChI=1S/C7H6BrNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-4H,9H2;1H |
InChI-Schlüssel |
CAEFSILQOSJTJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


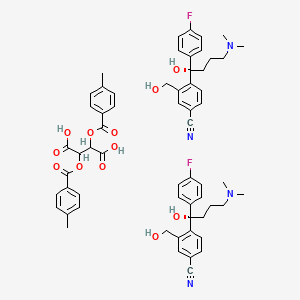
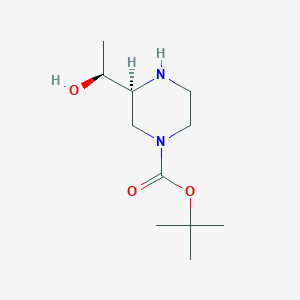

![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)


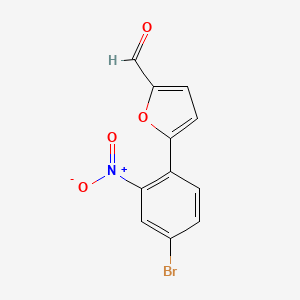

![7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14059027.png)
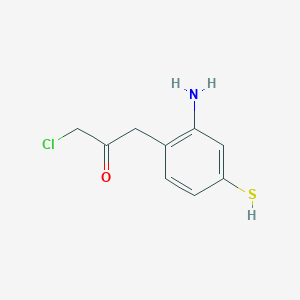
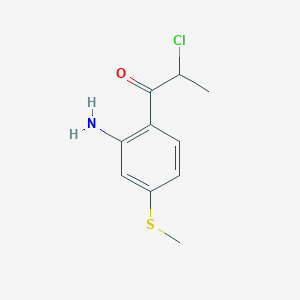
![[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059042.png)
